molecular formula C15H22Si B8611518 (3-tert-Butyl-phenylethynyl)-trimethyl-silane CAS No. 135883-31-7

(3-tert-Butyl-phenylethynyl)-trimethyl-silane

Cat. No. B8611518
CAS RN: 135883-31-7
M. Wt: 230.42 g/mol
InChI Key: AKXADQUATOKZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-tert-Butyl-phenylethynyl)-trimethyl-silane is a useful research compound. Its molecular formula is C15H22Si and its molecular weight is 230.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-tert-Butyl-phenylethynyl)-trimethyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-tert-Butyl-phenylethynyl)-trimethyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

135883-31-7

Molecular Formula

C15H22Si

Molecular Weight

230.42 g/mol

IUPAC Name

2-(3-tert-butylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C15H22Si/c1-15(2,3)14-9-7-8-13(12-14)10-11-16(4,5)6/h7-9,12H,1-6H3

InChI Key

AKXADQUATOKZAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the same general procedure as described for Compound 21, but using 3-tert-butyl-bromobenzene, (Compound 24) the title compound was synthesized as a colorless oil. PMR (CDCl3): & 0.36 (9H, s), 1.40 (9H, s), 7.32 (1H, m), 7.37-7.47 (2H, m), 7.61 (1H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following General Procedure D and using trifluoromethanesulfonic acid, 3-tert-butyl-phenyl ester (Intermediate-101, 2.54 g, 0.9.0 mmol), triethyl amine (2 mL), copper(I)iodide (0.63 g, 3.33 mmol), trimethylsilyl acetylene (5 mL, 36 mmol) and, dichlorobis(triphenylphosphine)palladium(II) (1.6 g, 2.25 mmol) followed by flash column chromatography over silica gel (230–400 mesh) using 10% ethyl acetate in hexane as the eluent, the title compound was obtained as a brown oil that was used as such for the next step.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.63 g
Type
catalyst
Reaction Step Six
Quantity
1.6 g
Type
catalyst
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.